N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and an ethyl chain, which is further connected to a benzamide moiety bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels
Mode of Action
Related compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels . This interaction could potentially alter the electrical activity of the neurons, leading to changes in signal transmission.
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium channels suggests that it may influence the propagation of action potentials in neurons .
Result of Action
The potential interaction with neuronal voltage-sensitive sodium channels suggests that it may influence neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Phenyl Group: The phenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of Ethyl Chain: The ethyl chain is attached through alkylation reactions.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate amine with 4-(trifluoromethyl)benzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the piperazine ring or benzamide moiety.
Substitution: Substituted derivatives at the piperazine ring or benzamide moiety.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide
- N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-chlorobenzamide
- N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-fluorobenzamide
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXIWZWQOLXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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